3-(2-Bromoethyl)tetrahydrofuran
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Overview
Description
3-(2-Bromoethyl)tetrahydrofuran, also known as 3-(Bromomethyl)tetrahydrofuran or 3-(Bromomethyl)oxolane, is a chemical compound used as a reagent in the preparation of thiazoleurea derivatives for use as antitumor agents . It has a molecular formula of C6H11BrO .
Synthesis Analysis
The synthesis of tetrahydrofurans often involves the use of nucleophilic substitution chemistry, particularly SN2 reactions . The reaction scope has been examined using different α-substituted aldehydes and different substituents on the silicon . A one-step [3+2] cycloaddition of vicinal-substituted donor–acceptor cyclopropanes to aldehydes catalyzed by BF3⋅OEt2 leading to 2,3,5-trisubstituted tetrahydrofurans has also been developed .Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethyl)tetrahydrofuran consists of six carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom . The molecular weight is approximately 179.057 .Chemical Reactions Analysis
Tetrahydrofuran is renowned in organic chemistry for its role as a solvent, especially in substitution reactions, such as the SN2 mechanism . The polar nature of tetrahydrofuran makes it an excellent medium for such reactions, as it can stabilize ions—a vital condition for the SN2 reaction to take place .Physical And Chemical Properties Analysis
3-(2-Bromoethyl)tetrahydrofuran has a molecular weight of 179.057 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Tetrahydrofurans are widely used in the field of organic synthesis . They are particularly important in the synthesis of THF-containing molecules . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units . This method allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .
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Organic Synthesis : Tetrahydrofurans are widely used in the field of organic synthesis. They are particularly important in the synthesis of THF-containing molecules. The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units .
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Synthesis of Substituted Tetrahydrofurans : Substituted tetrahydrofurans have been popular targets for synthetic chemists due to the challenges associated with the synthesis of substituted heterocycles and the presence of tetrahydrofuran rings in natural and non-natural targets including lignans, nucleosides, annonaceous acetogenins, and macrolides .
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Nootropic Drug Synthesis : Tetrahydrofuran compounds have been used in the synthesis of nootropic drugs, such as oxiracetam .
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Total Synthesis : Tetrahydrofurans are used in total synthesis, a method of organic synthesis that involves the complete chemical synthesis of complex organic molecules from simple, commercially available precursors . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units .
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Organometallic Chemistry : 2-Methyltetrahydrofuran has been used in organometallic chemistry . The much higher stability that basic organometallic reagents display in 2-methyltetrahydrofuran makes it suitable for processes involving such sensitive species including asymmetric transformations .
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Synthesis of Natural and Non-Natural Targets : Substituted tetrahydrofurans have been popular targets for synthetic chemists due to the presence of tetrahydrofuran rings in natural and non-natural targets including lignans, nucleosides, annonaceous acetogenins, and macrolides .
Safety And Hazards
While specific safety and hazards information for 3-(2-Bromoethyl)tetrahydrofuran was not found, tetrahydrofuran, a related compound, is known to be highly flammable and harmful if swallowed. It can cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .
properties
IUPAC Name |
3-(2-bromoethyl)oxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNGVZNMYWXZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)tetrahydrofuran | |
CAS RN |
1229624-12-7 |
Source
|
Record name | 3-(2-bromoethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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